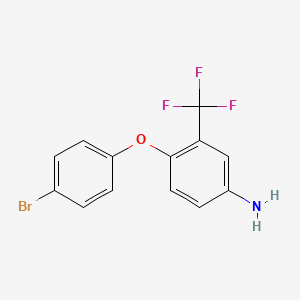

4-(4-Bromophenoxy)-3-(trifluoromethyl)aniline

CAS No.: 74338-20-8

Cat. No.: VC2666280

Molecular Formula: C13H9BrF3NO

Molecular Weight: 332.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 74338-20-8 |

|---|---|

| Molecular Formula | C13H9BrF3NO |

| Molecular Weight | 332.12 g/mol |

| IUPAC Name | 4-(4-bromophenoxy)-3-(trifluoromethyl)aniline |

| Standard InChI | InChI=1S/C13H9BrF3NO/c14-8-1-4-10(5-2-8)19-12-6-3-9(18)7-11(12)13(15,16)17/h1-7H,18H2 |

| Standard InChI Key | AUXSRJRCMPOQSQ-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1OC2=C(C=C(C=C2)N)C(F)(F)F)Br |

| Canonical SMILES | C1=CC(=CC=C1OC2=C(C=C(C=C2)N)C(F)(F)F)Br |

Introduction

4-(4-Bromophenoxy)-3-(trifluoromethyl)aniline is a complex organic compound belonging to the class of aromatic amines, specifically within the subclass of halogenated anilines. Its chemical formula is C₁₃H₉BrF₃NO, and it is characterized by the presence of a bromophenoxy group and a trifluoromethyl group attached to an aniline core . This compound has garnered significant attention in various scientific fields, including medicinal chemistry and materials science, due to its potential biological activities and utility as a pharmaceutical intermediate.

Synthesis Methods

The synthesis of 4-(4-Bromophenoxy)-3-(trifluoromethyl)aniline typically involves a nucleophilic substitution reaction. Starting materials such as 4-bromoanisole and 3-(trifluoromethyl)aniline are used in this process. Industrial production often employs continuous flow processes to enhance efficiency and yield, utilizing automated reactors and advanced purification techniques.

Biological Activities and Applications

4-(4-Bromophenoxy)-3-(trifluoromethyl)aniline is investigated for its potential biological activities, including antimicrobial and anticancer properties. The unique electronic properties imparted by the bromophenoxy and trifluoromethyl groups enhance its binding affinity towards specific biological targets, potentially modulating various biochemical pathways.

| Biological Activity | Description |

|---|---|

| Antimicrobial Activity | Potential effectiveness against various bacterial strains. |

| Anticancer Activity | Exhibits cytotoxic effects against cancer cell lines, warranting further investigation. |

Research Findings and Future Directions

Research on 4-(4-Bromophenoxy)-3-(trifluoromethyl)aniline is ongoing, with a focus on its potential applications in medicinal chemistry and materials science. The compound's ability to interact with specific biological targets makes it a valuable candidate for drug development. Further studies are needed to fully elucidate its mechanisms of action and therapeutic potential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume